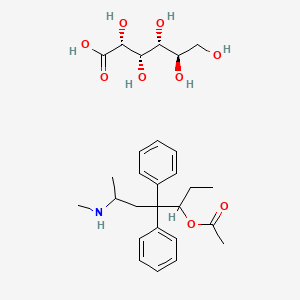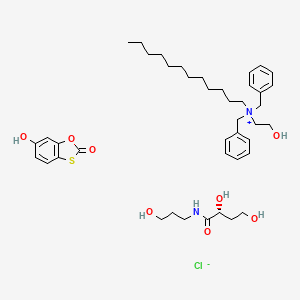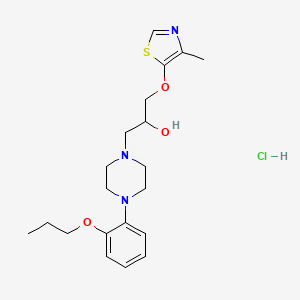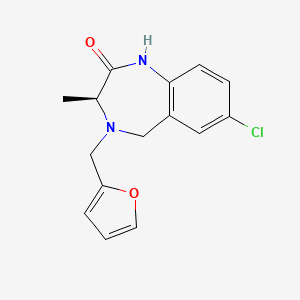
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is a chemical compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties, often used in the treatment of anxiety, insomnia, and various other conditions. This specific compound is characterized by its unique structure, which includes a furan ring and a chlorine atom, contributing to its distinct pharmacological profile.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- typically involves several key steps:
Formation of the Benzodiazepine Core: This is usually achieved through the condensation of an o-phenylenediamine with a suitable carboxylic acid or ester.
Introduction of the Chlorine Atom: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.
Attachment of the Furanylmethyl Group: This step often involves a nucleophilic substitution reaction where a furan derivative is introduced to the benzodiazepine core.
Methylation: The final step involves the methylation of the nitrogen atom, which can be achieved using methyl iodide or dimethyl sulfate under basic conditions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch or Continuous Flow Reactors: To ensure consistent reaction conditions.
Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve high purity levels.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the benzodiazepine core, potentially converting it to a dihydro or tetrahydro derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of substituted benzodiazepines.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles for Substitution: Amines, thiols, and alkoxides.
Major Products
Oxidized Derivatives: Products with additional oxygen functionalities.
Reduced Derivatives: Hydrogenated forms of the original compound.
Substituted Benzodiazepines: Compounds with different substituents replacing the chlorine atom.
科学的研究の応用
Chemistry
Synthesis of Novel Derivatives: Used as a starting material for the synthesis of new benzodiazepine derivatives with potential therapeutic applications.
Biology
Receptor Studies: Utilized in research to study the binding and activity at GABA_A receptors, which are the primary targets of benzodiazepines.
Medicine
Pharmacological Research: Investigated for its potential anxiolytic, sedative, and anticonvulsant properties.
Industry
Pharmaceutical Development: Used in the development of new drugs with improved efficacy and safety profiles.
作用機序
The compound exerts its effects primarily through interaction with the GABA_A receptor, a major inhibitory neurotransmitter receptor in the central nervous system. By binding to this receptor, it enhances the effect of GABA, leading to increased neuronal inhibition and resulting in sedative, anxiolytic, and anticonvulsant effects.
類似化合物との比較
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its potent anxiolytic effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Uniqueness
2H-1,4-Benzodiazepin-2-one, 7-chloro-4-(2-furanylmethyl)-1,3,4,5-tetrahydro-3-methyl-, (3S)- is unique due to its specific structural features, such as the furan ring and the specific positioning of the chlorine atom, which contribute to its distinct pharmacological profile and potential therapeutic applications.
特性
CAS番号 |
258849-91-1 |
|---|---|
分子式 |
C15H15ClN2O2 |
分子量 |
290.74 g/mol |
IUPAC名 |
(3S)-7-chloro-4-(furan-2-ylmethyl)-3-methyl-3,5-dihydro-1H-1,4-benzodiazepin-2-one |
InChI |
InChI=1S/C15H15ClN2O2/c1-10-15(19)17-14-5-4-12(16)7-11(14)8-18(10)9-13-3-2-6-20-13/h2-7,10H,8-9H2,1H3,(H,17,19)/t10-/m0/s1 |
InChIキー |
LJBXLEFQGRIHAU-JTQLQIEISA-N |
異性体SMILES |
C[C@H]1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
正規SMILES |
CC1C(=O)NC2=C(CN1CC3=CC=CO3)C=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



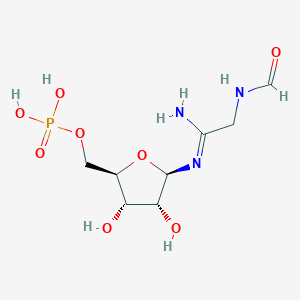
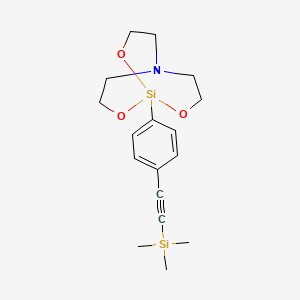



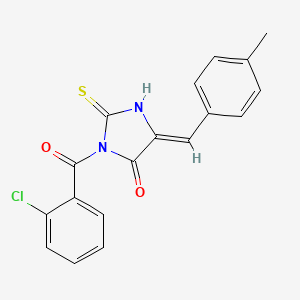
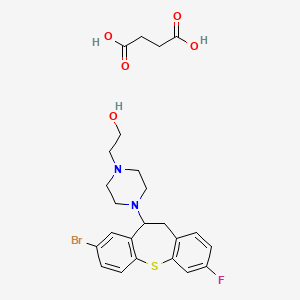
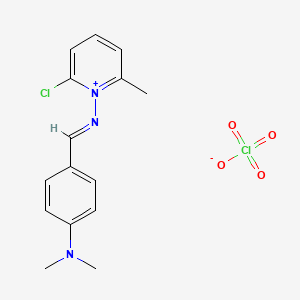
![1-(tert-butylamino)-3-[2-(1-imidazol-1-ylethenyl)-6-methylphenoxy]propan-2-ol;oxalic acid](/img/structure/B12757154.png)
